Unii-CN64Z1Q9FN
Description
UNII-CN64Z1Q9FN is a compound identified under the Unique Ingredient Identifier (UNII) system, a global substance registry administered by the FDA. Based on contextual clues from the evidence, it may belong to a class of synthetic cannabinoids, cathinones, or enzyme-related molecules, though definitive categorization requires further analytical confirmation .
Properties
Molecular Formula |
C44H69NO12 |
|---|---|
Molecular Weight |
804 g/mol |
IUPAC Name |
(1S,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44-/m0/s1 |
InChI Key |
QJJXYPPXXYFBGM-XTNLUGHASA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The comparison of UNII-CN64Z1Q9FN with structurally or functionally analogous compounds hinges on distinguishing techniques and physicochemical properties. Below is a structured analysis based on the available evidence:
Analytical Techniques for Differentiation
emphasizes the necessity of complementary analytical methods to resolve ambiguities between similar compounds. For instance:
This compound likely requires a combination of these techniques for unambiguous identification, particularly if it shares functional groups or backbone structures with analogs.
Physicochemical Properties
highlights conductivity and solubility as critical discriminators between ionic and covalent compounds. While this compound’s ionic/covalent nature is unclear, hypothetical comparisons can be drawn:
| Property | This compound (Hypothetical) | Ionic Compound (e.g., NaCl) | Covalent Compound (e.g., Sucrose) |
|---|---|---|---|
| Conductivity in Solution | Low (if covalent) | High | Low |
| Melting Point | Moderate (e.g., 150–200°C) | >800°C | 186°C |
| Solubility in Water | Insoluble (if lipophilic) | High | High |
These properties suggest this compound may align with covalent organic compounds like synthetic cathinones, which exhibit low conductivity and moderate melting points .
Enzymatic and Functional Comparisons
ambiguously references enzymes such as adenosine deaminase (ADA) and undefined "ΦepMeHTbI" (transliterated as "ferments" or enzymes). If this compound is enzyme-related, its activity profile might contrast with similar enzymes:
Research Findings and Limitations
Key gaps include:
- Structural Elucidation : Absence of crystallographic or spectroscopic data.
- Biological Activity: No in vitro or in vivo studies to confirm pharmacological or enzymatic roles.
- Regulatory Status : Unclear if classified as a controlled substance or research chemical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
